Methyl thien-2-yl-hydroxyacetate
Description
Methyl 2-thienyl acetate (CAS: 19432-68-9) is an organic ester with the molecular formula C₇H₈O₂S and a molecular weight of 156.2 g/mol . Its structure comprises a thiophene ring (a sulfur-containing heterocycle) linked to an acetate group via a methyl ester (Figure 1).
Properties
Molecular Formula |
C7H8O3S |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C7H8O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6,8H,1H3 |
InChI Key |
JVILUIPLJQOKFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CS1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and applicative differences between methyl 2-thienyl acetate and related esters:
Structural and Functional Analysis :
Thiophene vs. Thiazole-containing esters (e.g., methyl 2-amino-4-thiazoleacetate) exhibit nitrogen-sulfur heterocyclic properties, making them valuable in antibacterial or antiviral drug synthesis .
Hydroxy vs. Amino Substituents: Methyl 2-hydroxyacetate’s hydroxyl group increases polarity and solubility in polar solvents compared to non-hydroxylated esters like methyl 2-thienyl acetate . Amino-substituted esters (e.g., methyl 2-amino-2-(2-chlorophenyl)acetate HCl) are often used as intermediates in chiral molecule synthesis due to their amine functionality .
Safety and Handling: Methyl 2-phenylacetoacetate and its analogs are flagged for restricted use due to their role in controlled substance synthesis .
Q & A
Q. What are the recommended methods for synthesizing Methyl thien-2-yl-hydroxyacetate?
this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting thienyl derivatives with methyl hydroxyacetate under catalytic conditions. For example, thienylthiol intermediates may undergo alkylation with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the thioether linkage, followed by purification via column chromatography . Crystallographic studies are recommended to confirm stereochemistry and bond geometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Personal protective equipment (PPE) is critical:
- Gloves : Nitrile or neoprene gloves inspected for integrity before use. Avoid skin contact by using proper glove-removal techniques .
- Respiratory protection : Use P95 (US) or P1 (EU) respirators for particulate filtration; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) cartridges if vapor exposure is suspected .
- Storage : Keep in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Avoid drainage contamination .
Q. Which analytical techniques are optimal for characterizing this compound?
- NMR spectroscopy : For elucidating molecular structure and substituent positions (e.g., thienyl group orientation) .
- HPLC-MS : To assess purity and identify byproducts from synthesis .
- X-ray crystallography : Resolves bond lengths and angles, critical for understanding reactivity and interactions with biological targets .
Advanced Research Questions
Q. How does the thienyl group influence the compound’s electronic and reactivity profiles?
The sulfur atom in the thienyl ring contributes to electron delocalization, enhancing electrophilic substitution reactivity at the 2- and 5-positions. Computational studies (e.g., DFT calculations) can map electron density distributions, while experimental kinetic assays (e.g., bromination rates) quantify reactivity differences compared to non-thienyl analogs .
Q. What challenges arise in optimizing reaction conditions for derivatizing this compound?
Key challenges include:
- Steric hindrance : Bulky substituents on the thienyl ring may reduce accessibility for nucleophilic attack. Use smaller electrophiles or polar aprotic solvents (e.g., DMF) to improve reaction efficiency .
- Byproduct formation : Monitor reactions via TLC or in-situ IR spectroscopy to adjust stoichiometry and temperature dynamically .
Q. How do structural modifications (e.g., formyl vs. hydroxymethyl substituents) alter biological activity?
Comparative studies using microbial assays (e.g., MIC tests against E. coli or S. aureus) reveal that formyl-substituted derivatives exhibit stronger antimicrobial activity due to enhanced electrophilicity, while hydroxymethyl analogs show improved solubility for pharmacokinetic studies .
Q. How can stability issues under varying pH and temperature conditions be addressed?
- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
- pH-dependent studies : Use buffered solutions (pH 3–9) to identify hydrolysis-sensitive regions. Stabilizers like antioxidants (e.g., BHT) may mitigate oxidative decomposition .
Q. How should discrepancies in reported physical properties (e.g., boiling points) be resolved?
Discrepancies often arise from measurement techniques (e.g., distillation vs. computational estimation). Validate data using:
- Differential scanning calorimetry (DSC) : For precise melting/boiling point determination.
- Comparative literature review : Cross-reference peer-reviewed studies and PubChem datasets .
Methodological Recommendations
- Data contradiction resolution : Apply multivariate analysis to reconcile conflicting results, prioritizing studies with validated experimental protocols .
- Biological interaction studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes .
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